molecular formula C18H19NO2 B14888968 2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide

2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide

Cat. No.: B14888968
M. Wt: 281.3 g/mol
InChI Key: AGJBPWKEKYMEJS-CMDGGOBGSA-N
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Description

Peroxisome proliferator-activated receptors are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. These receptors play essential roles in the regulation of cellular differentiation, development, and metabolism of carbohydrates, lipids, and proteins. There are three main types of peroxisome proliferator-activated receptors: peroxisome proliferator-activated receptor alpha, peroxisome proliferator-activated receptor beta/delta, and peroxisome proliferator-activated receptor gamma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peroxisome proliferator-activated receptor agonists can be synthesized through various methods. One notable method involves the Mitsunobu reaction, which is used to synthesize pyridine ether peroxisome proliferator-activated receptor agonists. This method employs reagents such as 1,1’-(azodicarbonyl)dipiperidine and polystyrene-bound triphenylphosphine, which help eliminate significant by-product formation .

Industrial Production Methods: The industrial production of peroxisome proliferator-activated receptor agonists often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired agonist and its application.

Chemical Reactions Analysis

Types of Reactions: Peroxisome proliferator-activated receptors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the activation and regulation of the receptors.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of peroxisome proliferator-activated receptor agonists include long-chain polyunsaturated fatty acids, eicosanoids, and other lipid metabolic products. The reactions typically occur under controlled conditions to ensure the desired outcome .

Major Products Formed: The major products formed from these reactions are active peroxisome proliferator-activated receptor agonists, which can then be used in various scientific and medical applications.

Scientific Research Applications

Mechanism of Action

Peroxisome proliferator-activated receptors function as ligand-activated transcription factors. . This regulation affects various metabolic pathways, including lipid and glucose metabolism, inflammation, and cell proliferation.

Comparison with Similar Compounds

Peroxisome proliferator-activated receptors are similar to other nuclear receptors, such as retinoid X receptors and liver X receptors. peroxisome proliferator-activated receptors are unique in their ability to regulate a wide range of metabolic processes and their involvement in various diseases. Similar compounds include fibrates, which are peroxisome proliferator-activated receptor alpha agonists used to treat hyperlipidemia, and thiazolidinediones, which are peroxisome proliferator-activated receptor gamma agonists used to manage type 2 diabetes .

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide

InChI

InChI=1S/C18H19NO2/c1-18(2,17(19)20)21-16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,1-2H3,(H2,19,20)/b9-8+

InChI Key

AGJBPWKEKYMEJS-CMDGGOBGSA-N

Isomeric SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(C)(C(=O)N)OC1=CC=C(C=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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